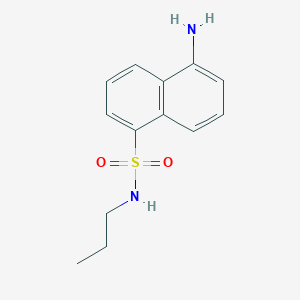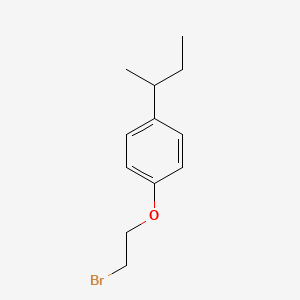
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique combination of chlorine, fluorine, and hydroxyl groups attached to an indole ring, making it an interesting subject for scientific research and industrial applications .
Preparation Methods
The synthesis of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity . The presence of chlorine and fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other halogenated indole derivatives, such as:
1-(6-Bromo-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(6-Chloro-5-fluoro-3-methoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of 1-(6-Chloro-5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
192809-05-5 |
|---|---|
Molecular Formula |
C10H9ClFNO2 |
Molecular Weight |
229.63 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoro-3-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9ClFNO2/c1-5(14)13-4-10(15)6-2-8(12)7(11)3-9(6)13/h2-3,10,15H,4H2,1H3 |
InChI Key |
VRWQBRJTKSCIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C2=CC(=C(C=C21)Cl)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-](/img/structure/B12556497.png)

![[Cyclopentylidene(iodo)methyl]cyclohexane](/img/structure/B12556503.png)





![5-[Methyl(prop-2-yn-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-4-ol](/img/structure/B12556522.png)
![N-{(2S)-5-[(Diaminomethylidene)amino]-1-oxopentan-2-yl}-2-[3-{[(2-fluorophenyl)methanesulfonyl]amino}-2-oxo-3,4-dihydropyridin-1(2H)-yl]acetamide](/img/structure/B12556527.png)

![6-[2-(2-Methylquinolin-4-yl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12556532.png)

